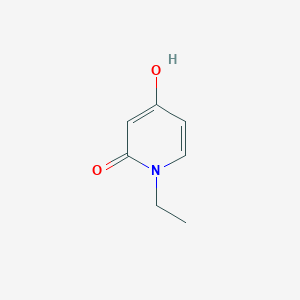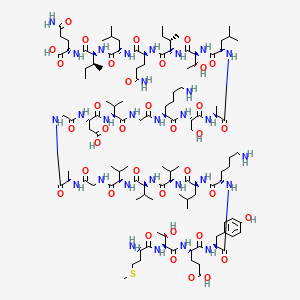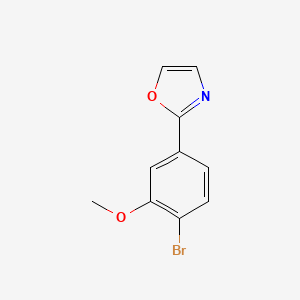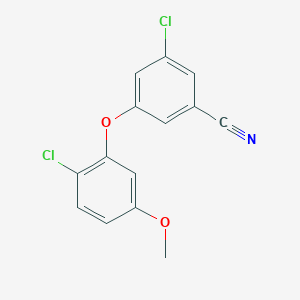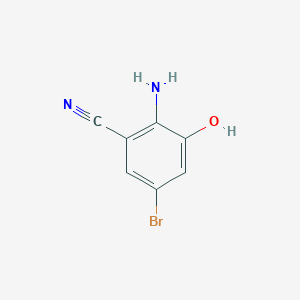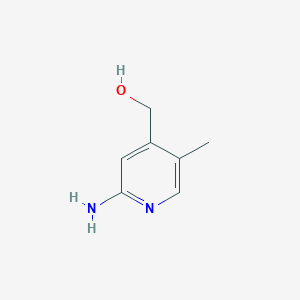![molecular formula C9H8N2 B13922403 Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile CAS No. 62199-48-8](/img/structure/B13922403.png)
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[410]hept-2-ene-7,7-dicarbonitrile is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with two cyano groups attached to the seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the bicyclic structure . The reaction conditions typically involve the use of a high-pressure mercury lamp for irradiation in benzene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products can be further utilized in various applications.
Scientific Research Applications
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile include:
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[4.1.0]hept-2-ene: This compound is similar but does not have the dicarbonitrile functionality.
Uniqueness
This compound is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62199-48-8 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile |
InChI |
InChI=1S/C9H8N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1,3,7-8H,2,4H2 |
InChI Key |
YXDCJKXIUPHIME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(C#N)C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


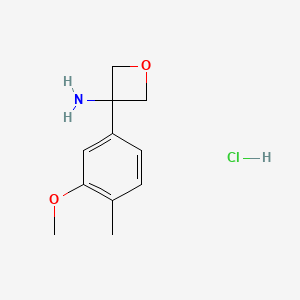
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
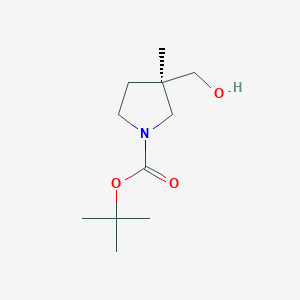

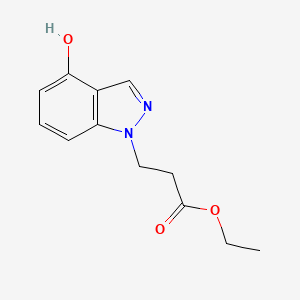


![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
